molecular formula C5H12ClNO2 B583697 L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride CAS No. 1346617-05-7

L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride

Cat. No.: B583697
CAS No.: 1346617-05-7
M. Wt: 158.637
InChI Key: AHAQQEGUPULIOZ-DJSUJWQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride is a deuterated derivative of L-2-Aminobutyric Acid, an amino acid naturally found in the human body. This compound is a stable isotopic labeled compound widely used in scientific research, particularly in the field of drug development.

Scientific Research Applications

L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a stable isotopic labeled compound for studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the synthesis of deuterated compounds for various industrial applications

Future Directions

The future directions of L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride are not explicitly mentioned in the available resources. Given its use in pharmaceutical testing , it may continue to be used in research and development of new drugs or therapeutic strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride typically involves the deuteration of L-2-Aminobutyric Acid followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms into the molecule .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions.

Major Products

    Oxidation: Oxo derivatives of this compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • L-2-Aminobutyric Acid
  • L-Alanine
  • L-2-Aminobutyric Acid Methyl Ester

Uniqueness

L-2-Aminobutyric Acid-d5 Methyl Ester Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms of biochemical reactions is crucial .

Properties

IUPAC Name

methyl (2S)-2-amino-3,3,4,4,4-pentadeuteriobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-4(6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1/i1D3,3D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAQQEGUPULIOZ-DJSUJWQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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